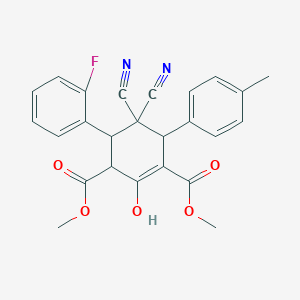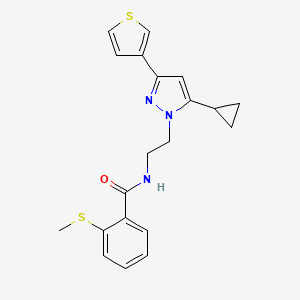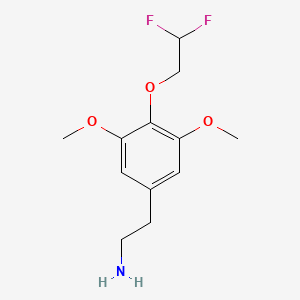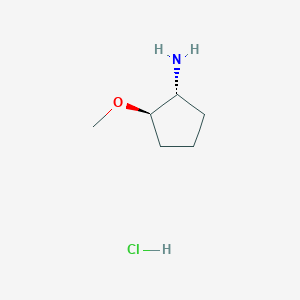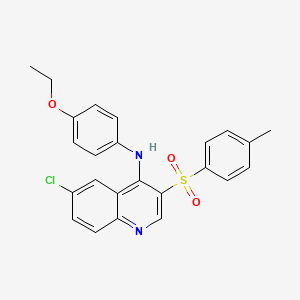
6-chloro-N-(4-ethoxyphenyl)-3-tosylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide” is known by the registry number ZINC000003483037 . Another similar compound is “6-chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine” which is also known as CSV0C018875 .
Molecular Structure Analysis
The molecular formula of “6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide” is C14H13ClN2O2 . For “6-chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine”, the molecular formula is C18H17ClN2O .Physical And Chemical Properties Analysis
The molecular weight of “6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide” is 276.71822 . The molecular weight of “6-chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine” is 312.79 .科学的研究の応用
Apoptosis Induction and Anticancer Properties : 4-Anilinoquinazolines, closely related to 6-chloro-N-(4-ethoxyphenyl)-3-tosylquinolin-4-amine, have shown potency as apoptosis inducers and anticancer agents. One such compound demonstrated high efficacy in human MX-1 breast and other mouse xenograft cancer models, suggesting potential applications in cancer treatment (Sirisoma et al., 2009).
Cytotoxic Activity and Fluorescence Properties : Similar quinolin-4(1H)-one derivatives have been synthesized and evaluated for cytotoxic activity against various cancer cell lines. Their fluorescence properties were also studied, which could be important for bioimaging and diagnostic applications (Kadrić et al., 2014).
Free Radical Formation Studies : Research on antioxidants like ethoxyquin, which has a structure similar to 6-chloro-N-(4-ethoxyphenyl)-3-tosylquinolin-4-amine, showed that it forms free radicals. This could imply potential applications in understanding oxidative stress and designing antioxidants (Skaare & Henriksen, 1975).
Profiling and Quantitation of Amine Group Containing Metabolites : This compound, due to its amine group, can be relevant in the analysis and quantification of amine-containing molecules, such as amino acids and neurotransmitters, through methods like liquid chromatography-electrospray ionization-mass spectrometry (Boughton et al., 2011).
Corrosion Inhibition : Derivatives of quinoline, akin to 6-chloro-N-(4-ethoxyphenyl)-3-tosylquinolin-4-amine, have been investigated for their inhibition effects on the corrosion of mild steel in hydrochloric acid solutions. Such compounds can potentially be applied in corrosion protection technologies (Prabhu et al., 2008).
Synthesis of Triazine Derivatives : The compound's framework is conducive to the synthesis of triazine derivatives, which are useful in medicinal chemistry for their potential biological activities (Dolzhenko et al., 2021).
Crystal Structure Analysis for Antibacterial Activity : Similar compounds have been studied for their crystal structures and evaluated for antibacterial activities, suggesting a potential role in developing new antibacterial agents (Zhi, 2010).
Detection of Nerve Agent Mimics : Compounds with quinolin oximes structures have been used as chemosensors for nerve-agent simulants, indicating applications in public safety and counter-terrorism efforts (Cai et al., 2017).
Synthesis of Fluorescent Derivatizing Reagents : Derivatives like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, related to the compound of interest, have been synthesized for the analysis of hydrolysate amino acids, highlighting their role in analytical chemistry and biochemistry (Cohen & Michaud, 1993).
将来の方向性
特性
IUPAC Name |
6-chloro-N-(4-ethoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-3-30-19-9-7-18(8-10-19)27-24-21-14-17(25)6-13-22(21)26-15-23(24)31(28,29)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJWOHRBRVZTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(4-ethoxyphenyl)-3-tosylquinolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride](/img/structure/B2873207.png)
![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-acetamidobenzamide](/img/structure/B2873208.png)
![1,6,7-Trimethyl-3-[(3-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2873210.png)
![2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile](/img/structure/B2873211.png)
![N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2873213.png)
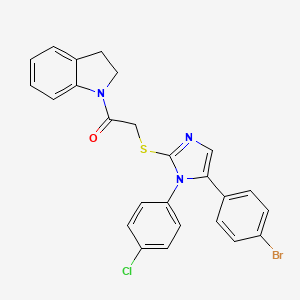
![2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2873217.png)
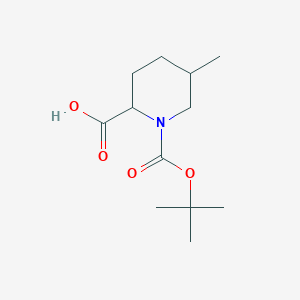
![Ethyl 3-chloro-6-fluorosulfonyl-1-methylpyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2873221.png)
